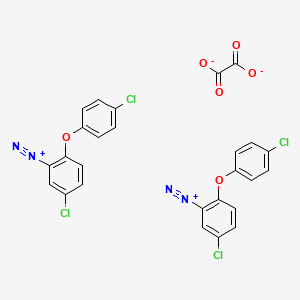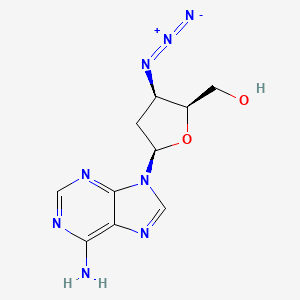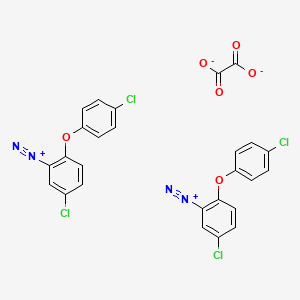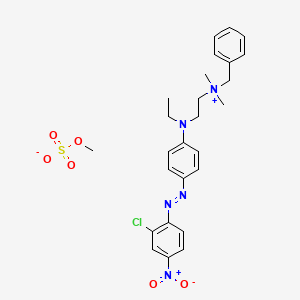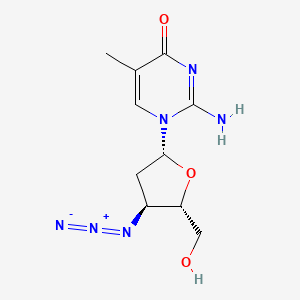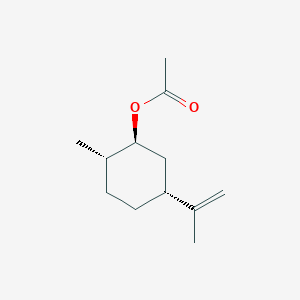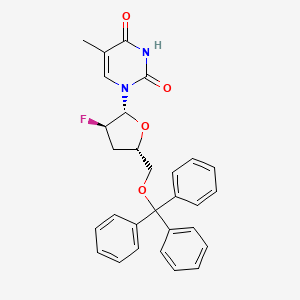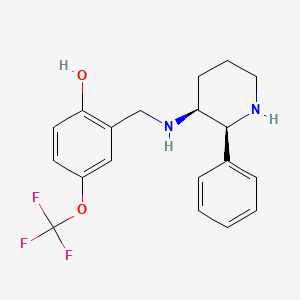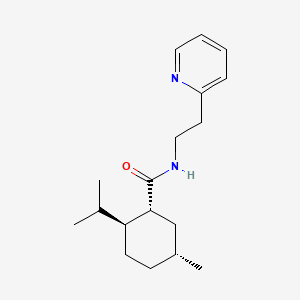
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide, (1R,2S,5R)- is a synthetic compound known for its cooling properties. It is often used in various applications, including pharmaceuticals, cosmetics, and food products, due to its ability to provide a cooling sensation without the strong odor associated with menthol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide involves several steps. One common method includes the reaction of 2-isopropyl-5-methylcyclohexanecarboxylic acid with 2-(2-pyridyl)ethylamine under specific conditions to form the desired amide. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted pyridyl derivatives.
Applications De Recherche Scientifique
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on cellular processes and as a potential tool for modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a cooling agent in topical formulations.
Industry: Utilized in the production of cooling agents for food, beverages, and personal care products.
Mécanisme D'action
The cooling effect of 2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide is primarily due to its interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel. This channel is responsible for sensing cold temperatures in sensory neurons. When the compound binds to TRPM8, it activates the channel, leading to a sensation of cooling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Menthol: A natural compound with similar cooling properties but a strong odor.
N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide: Another synthetic cooling agent with a similar structure but different sensory properties.
Uniqueness
2-Isopropyl-5-methyl-N-(2-(2-pyridyl)ethyl)cyclohexanecarboxamide is unique due to its potent cooling effect combined with a lack of strong odor, making it suitable for a wide range of applications where odorless cooling is desired .
Propriétés
Numéro CAS |
847565-09-7 |
|---|---|
Formule moléculaire |
C18H28N2O |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(1R,2S,5R)-5-methyl-2-propan-2-yl-N-(2-pyridin-2-ylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H28N2O/c1-13(2)16-8-7-14(3)12-17(16)18(21)20-11-9-15-6-4-5-10-19-15/h4-6,10,13-14,16-17H,7-9,11-12H2,1-3H3,(H,20,21)/t14-,16+,17-/m1/s1 |
Clé InChI |
WXABJFUNSDXVNH-HYVNUMGLSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@@H](C1)C(=O)NCCC2=CC=CC=N2)C(C)C |
SMILES canonique |
CC1CCC(C(C1)C(=O)NCCC2=CC=CC=N2)C(C)C |
Description physique |
Solid; Refreshing cool aroma |
Solubilité |
Slightly soluble in water Very soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



